molecular formula C15H12FN3O3S B3492158 4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B3492158
M. Wt: 333.3 g/mol
InChI Key: URCAXLMIXBPILD-UHFFFAOYSA-N
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Description

4-Fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a benzenesulfonamide moiety attached via a methyl linker. The benzenesulfonamide group is further substituted with a para-fluoro atom, enhancing its electronic and steric properties.

The 1,2,4-oxadiazole ring is a five-membered heterocycle known for metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug design. The sulfonamide group contributes to solubility and target binding, while the fluorine atom modulates lipophilicity and bioavailability .

Properties

IUPAC Name

4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c16-12-6-8-13(9-7-12)23(20,21)17-10-14-18-15(19-22-14)11-4-2-1-3-5-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCAXLMIXBPILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327096
Record name 4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

717874-06-1
Record name 4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl group: This step involves the use of phenyl-containing reagents.

    Attachment of the benzenesulfonamide group: This is usually done through sulfonation reactions.

    Incorporation of the fluorine atom: This can be achieved using fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound.

    Reduction: This can lead to the addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide with structurally analogous compounds, focusing on substituents, synthesis, and bioactivity:

Compound Name Key Structural Differences Synthesis Biological Activity Reference
This compound (Target) - Para-fluoro on benzenesulfonamide
- 3-Phenyl-oxadiazole core
Cyclization of sulfonamide precursors with oxadiazole-forming reagents Potential antimicrobial and proteasome inhibition (inferred from analogs)
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide - Methylphenyl substituent on oxadiazole
- No fluorine on benzenesulfonamide
Reaction of 4-methylbenzhydrazide with benzenesulfonyl chloride and cyanogen bromide Antimicrobial activity against Gram-positive bacteria
3-Chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzenesulfonamide - Chloro and cyclopropylisoxazole substituents
- Additional fluorine on benzene
Multi-step synthesis involving isoxazole-oxadiazole cyclization Research applications (exact activity unspecified)
2-(4-Fluorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide - Fluorophenoxy-acetamide chain
- Isopropyl group on nitrogen
Coupling of fluorophenoxyacetic acid with oxadiazole-methylamine Potent proteasome inhibition (IC₅₀ = 0.14 µM)
N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide (ST-1426) - Acrylamide linker
- Phenyl-oxadiazole attached to aniline
Boc-protection, oxadiazole cyclization, and acrylation Fluorescent probe for lipid-binding studies

Key Observations:

Substituent Effects on Bioactivity: The para-fluoro group in the target compound likely enhances metabolic stability and target affinity compared to non-fluorinated analogs like the methylphenyl derivative . Proteasome inhibition is observed in acetamide-linked oxadiazoles (e.g., 2-(4-fluorophenoxy)-N-isopropyl analog), suggesting that the target compound’s sulfonamide group may offer a different binding mode or selectivity .

Synthetic Flexibility :

  • Oxadiazole cores are typically synthesized via cyclization of amidoximes or hydrazides with carbonyl derivatives. Sulfonamide linkages are introduced via nucleophilic substitution or coupling reactions .

Biological Profile :

  • Antimicrobial activity is prominent in sulfonamide-oxadiazoles with simple aryl substituents (e.g., methylphenyl), while fluorinated derivatives may prioritize enzyme inhibition due to enhanced electronic effects .

Research Findings and Data

  • Proteasome Inhibition : Analogous compounds (e.g., 11s in ) exhibit potent proteasome inhibition (IC₅₀ < 1 µM), attributed to the oxadiazole’s ability to mimic peptide bonds and interact with catalytic sites.
  • Antimicrobial Activity: The methylphenyl-oxadiazole sulfonamide () shows MIC values of 4–8 µg/mL against Staphylococcus aureus, outperforming non-sulfonamide oxadiazoles.
  • Structural Insights : Crystallographic studies using SHELX () confirm the planar geometry of the oxadiazole ring, critical for π-π stacking in target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

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